Comparative PCAF HAT Inhibition: NSC 694621 vs. CAY10669 and PU139
NSC 694621 demonstrates a PCAF IC50 of 5.71 µM against the H3(1–21) peptide substrate, as reported in the primary synthesis and characterization study [1]. This potency substantially exceeds that of CAY10669 (IC50 = 662 µM) [2] and is moderately superior to the pan-HAT inhibitor PU139 (PCAF IC50 = 9.74 µM) .
| Evidence Dimension | PCAF enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 5.71 µM |
| Comparator Or Baseline | CAY10669: 662 µM; PU139: 9.74 µM |
| Quantified Difference | 115-fold more potent than CAY10669; 1.7-fold more potent than PU139 |
| Conditions | Biochemical assay using recombinant human PCAF and H3(1–21) peptide substrate |
Why This Matters
The substantial potency difference relative to CAY10669 ensures that NSC 694621 achieves effective PCAF inhibition at concentrations achievable in cellular assays, avoiding off-target effects associated with high micromolar dosing.
- [1] Furdas SD, et al. Synthesis and biological testing of novel pyridoisothiazolones as histone acetyltransferase inhibitors. Bioorg Med Chem. 2011;19(12):3678-89. doi:10.1016/j.bmc.2011.01.063. View Source
- [2] Bertin Bioreagent. CAY10669 - Biochemicals. Product Datasheet. Accessed 2026. View Source
